A Comprehensive Technical Guide to Benzeneethan-d4-amine (Phenethylamine-d4) for Advanced Analytical Applications
A Comprehensive Technical Guide to Benzeneethan-d4-amine (Phenethylamine-d4) for Advanced Analytical Applications
1.0 Executive Summary
Benzeneethan-d4-amine, a deuterated isotopologue of phenethylamine, is a critical tool in modern analytical and research chemistry. Its unique properties, derived from the substitution of four hydrogen atoms with deuterium, make it an invaluable internal standard for quantitative mass spectrometry and a tracer for metabolic studies. This guide provides an in-depth exploration of the chemical and physical properties of Benzeneethan-d4-amine, detailed methodologies for its application, and essential handling information for researchers, scientists, and drug development professionals. The insights provided herein are intended to empower users to leverage this compound to its full potential, ensuring accuracy, precision, and reliability in their analytical workflows.
2.0 The Significance of Deuterated Compounds in Analytical Science
Isotopic labeling, particularly with deuterium (a stable, non-radioactive isotope of hydrogen), is a cornerstone of modern analytical chemistry. The fundamental principle lies in the mass difference between protium (¹H) and deuterium (²H). While a carbon-deuterium (C-D) bond is chemically similar to a carbon-hydrogen (C-H) bond, the increased mass of deuterium imparts a greater stability to the C-D bond due to a lower zero-point energy.[1] This seemingly subtle difference has profound implications.
In mass spectrometry, a deuterated compound is chemically identical to its non-labeled counterpart, meaning it exhibits the same chromatographic behavior and ionization efficiency. However, it is easily distinguishable by its higher mass-to-charge ratio (m/z). This allows it to serve as an ideal internal standard in isotope dilution mass spectrometry (IDMS), correcting for sample loss during preparation and variations in instrument response. Furthermore, the increased metabolic stability of deuterated molecules is a subject of extensive study in medicinal chemistry, as it can help increase the stability of certain drugs and prevent the formation of toxic metabolites.[1][2]
Benzeneethan-d4-amine, as the deuterated form of the neuromodulator phenethylamine, is a prime example of such a vital analytical tool.[2][3] Phenethylamine itself is a monoamine alkaloid found in the mammalian central nervous system that regulates monoamine neurotransmission.[2][4]
3.0 Physicochemical Properties of Benzeneethan-d4-amine
The utility of Benzeneethan-d4-amine is intrinsically linked to its specific chemical and physical characteristics.
3.1 Chemical Structure and Identifiers
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IUPAC Name: 2-phenylethan-1,1,2,2-d4-amine
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Synonyms: Phenethylamine-d4, Benzeneethan-1,1,2,2-d4-amine, 2-Phenylethyl-1,1,2,2-d4-amine[3][5]
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Chemical Formula: C₈D₄H₇N[3]
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CAS Number: 87620-08-4[5]
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Molecular Structure: The molecule consists of a phenyl group attached to an ethylamine chain, with four deuterium atoms substituting the hydrogen atoms on the two carbons of the ethyl group.
3.2 Tabulated Physicochemical Data
For clarity, the core properties of Benzeneethan-d4-amine are summarized below. Data for its non-deuterated counterpart, Phenethylamine, are included for comparison where available.
| Property | Benzeneethan-d4-amine | Phenethylamine (non-deuterated) |
| Molecular Weight | 125.20 g/mol [3] | 121.18 g/mol [6] |
| Appearance | Colorless to pale yellow liquid or solid[5] | Colorless liquid with a fishy odor[4][7] |
| Boiling Point | Not specified, but expected to be similar to Phenethylamine | ~195 °C[4][8] |
| Melting Point | Not specified | ~ -60 °C[4][8] |
| Solubility | Soluble in organic solvents; limited solubility in water[5] | Soluble in water, ethanol, and ether[4][8] |
| pKa | Not specified, but expected to be similar to Phenethylamine | 9.83 (for the HCl salt)[4] |
| Isotopic Purity | Typically ≥98 atom % D[5] | N/A |
3.3 Isotopic Purity and Stability
The efficacy of Benzeneethan-d4-amine as an internal standard is directly dependent on its isotopic purity. High isotopic purity (typically >97-99%) ensures a minimal contribution to the signal of the unlabeled analyte, which is crucial for accurate quantification.[2] The C-D bonds are generally stable under typical analytical conditions, preventing back-exchange with hydrogen atoms from solvents or reagents.[1] The compound is stable under recommended storage conditions.[7]
4.0 Applications in Advanced Analytical Methodologies
4.1 Internal Standard in Quantitative Mass Spectrometry
The primary application of Benzeneethan-d4-amine is as an internal standard for the quantification of phenethylamine in biological matrices such as plasma, urine, or brain tissue, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4.1.1 The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is the gold standard for quantitative analysis. The methodology involves adding a known amount of the isotopically labeled standard (Benzeneethan-d4-amine) to the unknown sample at the earliest stage of sample preparation. The deuterated standard and the native analyte behave identically during extraction, derivatization, and chromatography. However, they are resolved by the mass spectrometer based on their mass difference. By measuring the ratio of the native analyte to the labeled standard, one can accurately calculate the concentration of the analyte in the original sample, as any losses during the workflow will affect both compounds equally.
4.1.2 Workflow: Quantification of Phenethylamine in Biological Matrices
Below is a representative, self-validating protocol for the analysis of phenethylamine.
Protocol: LC-MS/MS Quantification of Phenethylamine in Human Plasma
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Sample Preparation:
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To 100 µL of human plasma, add 10 µL of a known concentration of Benzeneethan-d4-amine solution (e.g., 100 ng/mL in methanol) as the internal standard.
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Vortex briefly to mix.
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Protein Precipitation:
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Add 300 µL of ice-cold acetonitrile to the plasma sample. Causality: Acetonitrile is a water-miscible organic solvent that denatures and precipitates plasma proteins, releasing the analyte and internal standard into the supernatant.
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Vortex vigorously for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer:
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Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
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LC-MS/MS Analysis:
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Chromatography: Inject 5-10 µL of the supernatant onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Causality: Formic acid aids in the protonation of the amine group, improving chromatographic peak shape and ionization efficiency in positive ion mode.
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Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass transitions (Multiple Reaction Monitoring - MRM) for both phenethylamine and Benzeneethan-d4-amine.
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Phenethylamine (Analyte): e.g., Q1: 122.1 m/z → Q3: 105.1 m/z
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Benzeneethan-d4-amine (Internal Standard): e.g., Q1: 126.2 m/z → Q3: 109.1 m/z
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Data Analysis & Validation:
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Construct a calibration curve using standards of known phenethylamine concentrations spiked with the same amount of internal standard.
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Calculate the peak area ratio of the analyte to the internal standard for all samples, including quality controls (QCs) at low, medium, and high concentrations.
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Determine the concentration of phenethylamine in the unknown samples by interpolating their peak area ratios from the calibration curve. Trustworthiness: The inclusion of QCs validates the accuracy and precision of the analytical run.
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Caption: Workflow for quantitative analysis using an internal standard.
4.2 Tracer in Pharmacokinetic and Metabolic Studies
Beyond its role as a static internal standard, Benzeneethan-d4-amine can be administered to living systems to trace the metabolic fate of phenethylamine. Because the deuterium label does not significantly alter the biological activity, the deuterated compound follows the same metabolic pathways as the endogenous molecule. Researchers can distinguish the administered dose and its metabolites from the endogenous pool, allowing for precise pharmacokinetic (PK) modeling and the identification of novel metabolic products. The increased stability of the C-D bond can also be leveraged to study the kinetic isotope effect in enzymatic reactions, providing insights into metabolic mechanisms.[1][9]
5.0 Handling, Storage, and Safety
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Storage: Benzeneethan-d4-amine should be stored in a tightly sealed container, protected from light, and typically under refrigerated conditions as recommended by the supplier to ensure its long-term stability and isotopic integrity.
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Safety: As a primary amine, Benzeneethan-d4-amine is a strong base and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Upon exposure to air, it can react with carbon dioxide to form a solid carbonate salt.[4] All handling should be performed in a well-ventilated area or a fume hood. Users should consult the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety and disposal information.
Benzeneethan-d4-amine is more than just a deuterated molecule; it is an enabling tool for achieving the highest standards of analytical accuracy. Its chemical properties, particularly its mass difference and co-eluting nature with the endogenous analyte, make it an indispensable internal standard for mass spectrometry. Its utility as a metabolic tracer further extends its value in drug development and neuroscience research. By understanding its fundamental properties and applying robust, validated methodologies as outlined in this guide, researchers can ensure the integrity and reliability of their data, driving forward precision in scientific discovery.
7.0 References
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Le, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. RSC Publishing. Retrieved from [Link]
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Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzeneethanamine (CAS 64-04-0). Retrieved from [Link]
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Le, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. PMC. Retrieved from [Link]
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Scent.vn. (n.d.). Phenethylamine (CAS 64-04-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. Retrieved from [Link]
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Rentsch, K. M. (1984). The release of 3H-noradrenaline by p- and m-tyramines and -octopamines, and the effect of deuterium substitution in alpha-position. PubMed. Retrieved from [Link]
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